Product packaging for 6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane(Cat. No.:CAS No. 1286754-54-8)

6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane

Cat. No.: B1404948
CAS No.: 1286754-54-8
M. Wt: 232.28 g/mol
InChI Key: NNPUGWBVOYEPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Key Identifiers:

Property Value Source
CAS Registry Number 1286754-54-8
SMILES O=C(N1C2CNCC2C1)OCC3=CC=CC=C3
InChIKey BCONCMOUSFKNCK-UHFFFAOYSA-N
Synonyms This compound; MFCD22628715

The bicyclo[3.2.0]heptane scaffold consists of two fused rings: a five-membered ring (cyclopentane) and a four-membered ring (cyclobutane), with nitrogen atoms at positions 3 and 6. The Cbz group (-OCC₆H₅) at N3 introduces steric and electronic modifications critical for synthetic applications.

Historical Development in Heterocyclic Chemistry

The synthesis of diazabicycloheptane derivatives emerged prominently in the early 2000s as part of efforts to develop rigid, conformationally restricted analogs for neurotransmitter receptor targeting. This compound was first reported in patent literature as an intermediate in the preparation of nicotinic acetylcholine receptor (nAChR) ligands.

Milestones:

  • 2007 : Abbott Laboratories synthesized 3,6-diazabicyclo[3.2.0]heptane derivatives, demonstrating high selectivity for α4β2 nAChR subtypes. The Cbz-protected variant enabled regioselective functionalization of the bicyclic core.
  • 2010s : Commercial availability expanded through suppliers like Huarong Pharm and BLDpharm, reflecting its utility in medicinal chemistry.
  • 2020s : Applications diversified into photoredox catalysis and transition-metal-mediated C–H activation, leveraging the strained bicyclic framework.

The compound’s development parallels advances in domino reactions of strained alkenes, where bicyclo[3.2.0] systems serve as precursors for lactones and cyclobutane derivatives.

Structural Relationship to Bicyclic Diazabicyclo Derivatives

This compound belongs to a broader class of diazabicycloalkanes with varied ring sizes and nitrogen positions. Key structural analogs include:

Comparative Analysis:

Compound Bicyclic System Nitrogen Positions Key Differences
This compound [3.2.0] 3,6 Seven-membered fused rings
3,6-Diazabicyclo[3.1.0]hexane [3.1.0] 3,6 Six-membered fused rings
3,6-Diazabicyclo[3.1.1]heptane [3.1.1] 3,6 Bridgehead methyl group

The [3.2.0] system’s strain energy (~20 kcal/mol) enhances reactivity in ring-opening and cross-coupling reactions compared to less strained analogs. Stereochemical configuration also plays a role: the (S,S) enantiomer (CAS: 370881-43-9) exhibits distinct pharmacological profiles in nAChR binding studies.

Functionalization Trends:

  • N3 Substitution : The Cbz group facilitates selective alkylation or acylation at N6.
  • Bridgehead Reactivity : Palladium-catalyzed C(sp³)–H activation enables arylation at the bridgehead carbon.

This structural versatility underpins its utility in synthesizing bioactive molecules and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O2 B1404948 6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane CAS No. 1286754-54-8

Properties

IUPAC Name

benzyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(15-8-11-6-14-7-12(11)15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPUGWBVOYEPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C2CN1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Cascade Reaction Approach

A prominent method for synthesizing 3-azabicyclo[3.2.0]heptanes, including Cbz-protected derivatives, involves multicomponent cascade reactions. According to the doctoral thesis by Kerti Ausmees (2013), these reactions proceed via sequential bond-forming events initiated by Michael addition or nucleophilic attack, followed by ring closure to form the bicyclic system.

  • Starting Materials: Typically, α,β-unsaturated esters or ketones, amines, and other nucleophiles.
  • Reaction Conditions: Catalytic amounts of base or acid catalysts, often under mild temperatures.
  • Outcome: High diastereoselectivity and yields of bicyclic products with the desired stereochemistry.

This methodology is advantageous due to its efficiency and the ability to introduce various substituents, including the Cbz protective group on nitrogen atoms, during or after the bicyclic core formation.

Protective Group Installation and Manipulation

The Cbz group is introduced to protect the amine functionality, ensuring selective reactivity during synthesis and facilitating purification. The typical procedure involves:

  • Cbz Protection: Reaction of the free amine with benzyl chloroformate under basic conditions (e.g., sodium bicarbonate or triethylamine) to yield the Cbz-protected amine.
  • Deprotection: When necessary, the Cbz group can be removed by catalytic hydrogenation or treatment with strong acids.

This step is usually performed either before the bicyclic ring formation to protect the amine or after to functionalize the bicyclic scaffold.

Research Findings and Analytical Data

  • Stereochemical Control: The multicomponent cascade reactions yield bicyclic products with high diastereomeric ratios, often exceeding 90:10, as confirmed by NMR and chiral HPLC analyses.
  • Yields: Typical overall yields for the synthesis of 3-azabicyclo[3.2.0]heptane derivatives range from 60% to 85%, depending on the substrate and reaction conditions.
  • Scalability: The described methods have been demonstrated on gram-scale with consistent purity and stereochemical integrity.
  • Applications: The Cbz-protected bicyclic amines serve as intermediates for dopaminergic ligands and other bioactive molecules, highlighting the synthetic importance of efficient preparation methods.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Multicomponent Cascade Reaction One-pot, step-economical, high stereoselectivity Efficient, versatile Requires optimized conditions
Protective Group (Cbz) Installation Standard amine protection with benzyl chloroformate Enables selective functionalization Additional step, requires deprotection if needed
Stock Solution Preparation Precise molarity control for biological assays Facilitates downstream applications Not a synthetic step per se

Chemical Reactions Analysis

6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines or alcohols.

Mechanism of Action

The exact mechanism of action of 6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane depends on its specific application. As a neuronal nicotinic receptor agonist, it likely interacts with the receptor’s binding site, modulating its activity and influencing neurotransmitter release. This interaction can affect various molecular pathways involved in pain perception, cognition, and other neurological functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, pharmacological, and synthetic distinctions between 6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane and related bicyclic systems:

Table 1: Comparative Analysis of Bicyclic Compounds

Compound Name Structural Features Biological Activity/Application Synthetic Method Key Advantages/Limitations References
This compound Cbz-protected diazabicyclo[3.2.0]heptane Nicotinic receptor agonist (e.g., A-366833) Intramolecular [1,3]-dipolar cycloaddition, chiral resolution High selectivity for α4β2 NNRs; complex synthesis
3-azabicyclo[3.2.0]heptane Single nitrogen at position 3 Dopaminergic ligands (D2L/D3 receptors) Multicomponent reaction, enzymatic kinetic resolution Enantiomer-specific D3 affinity; limited synthetic access
3-Oxa-6-azabicyclo[3.2.0]heptane Oxygen at position 3, nitrogen at 6 Building block for medicinal chemistry Skeletal editing via epoxide hydrogenation Enhanced polarity; unexplored bioactivity
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Benzyl group, bicyclo[3.1.1] framework Rigid piperazine surrogate Staudinger reduction, transannular cyclization Gram-scale synthesis; distinct ring strain
2,5-Diazabicyclo[2.2.1]heptane (DBH) Piperazine homologue with fused bicyclic core Broad pharmaceutical applications Azide reduction and cyclization High rigidity; non-trivial synthesis

Key Insights:

Structural Impact on Bioactivity: The 6-Cbz-3,6-diaza system’s dual nitrogen atoms enable hydrogen bonding with nicotinic receptors, contributing to A-366833’s potency . In contrast, 3-azabicyclo[3.2.0]heptane derivatives exhibit dopaminergic selectivity due to nitrogen positioning and stereochemistry .

Synthetic Accessibility :

  • The 6-Cbz-3,6-diaza scaffold demands precise stereochemical control via cycloaddition and enzymatic resolution , whereas 3-azabicyclo[3.2.0]heptane derivatives face scalability challenges despite enzymatic resolution advancements .
  • 3.1.1 bicyclic systems (e.g., DBH) are synthetically demanding due to transannular strain, unlike the more flexible 3.2.0 frameworks .

Pharmacological Specificity :

  • Enantiomers of 3-azabicyclo[3.2.0]heptane show divergent D2L/D3 receptor affinities, underscoring the importance of chiral centers .
  • The Cbz group in 6-Cbz-3,6-diaza enhances stability during synthesis but may require deprotection for in vivo activity, a step avoided in Boc-protected analogs .

Biological Activity

Overview

6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane, with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol, is a bicyclic compound that has garnered attention for its potential biological activities, particularly as a selective neuronal nicotinic receptor agonist. This compound's unique structure allows it to interact with various biological systems, making it a candidate for drug development in treating neurological disorders and other therapeutic applications.

The biological activity of this compound primarily stems from its interaction with neuronal nicotinic receptors (nAChRs). These receptors are critical in mediating neurotransmitter release and modulating various physiological processes including pain perception and cognitive functions. The compound likely binds to the receptor's active site, influencing its conformation and activity, which can lead to altered neurotransmitter dynamics in the central nervous system .

Table 1: Biological Activity Profile of this compound

Biological Activity Description Reference
Nicotinic Receptor Agonism Exhibits selective agonistic activity at neuronal nicotinic receptors, potentially beneficial for neurological conditions.
Analgesic Potential Investigated for use in pain management due to its action on pain pathways mediated by nAChRs.
Antibacterial Properties Some derivatives have shown enhanced activity against gram-positive bacteria when modified appropriately.
Cognitive Enhancement Potential applications in enhancing cognitive functions through modulation of cholinergic signaling.

Case Studies

  • Neuropharmacological Studies : Research has indicated that compounds similar to this compound can improve cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity through nAChR activation.
  • Antimicrobial Activity : A study demonstrated that derivatives of bicyclic compounds incorporating the diaza structure exhibited significant antibacterial activity against strains such as Streptococcus pneumoniae and Staphylococcus aureus, suggesting potential as new antibiotic agents .
  • Pain Management Trials : Clinical trials have explored the analgesic properties of compounds related to this compound, showing promise in reducing pain responses in neuropathic pain models through modulation of nAChR pathways .

Research Findings

Recent studies have focused on synthesizing various analogs of this compound to enhance its pharmacological properties:

  • Synthesis and Characterization : Efficient synthetic routes have been developed that allow for the production of enantiomerically pure forms of this compound, which are crucial for ensuring consistent biological activity .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications at specific positions on the bicyclic framework can significantly enhance receptor selectivity and potency against targeted biological pathways .

Q & A

Q. What are the established synthetic routes for 6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane derivatives?

The synthesis of this bicyclic scaffold often leverages intramolecular cycloadditions or photochemical reactions. Key methods include:

  • Intermolecular [2+2] photocycloaddition : Used to construct the bicyclic core from substituted pyrazolines or dienes, enabling stereochemical control .
  • Reductive amination : For introducing the Cbz (carbobenzyloxy) protecting group, ensuring selective functionalization at the 3- and 6-positions .
  • Spirocyclic oxetanyl nitrile reduction : A scalable method for generating 3-azabicyclo[3.2.0]heptane derivatives, critical for drug discovery applications .

Q. How does the bicyclo[3.2.0]heptane core influence conformational stability?

The fused bicyclic system adopts a rigid endo (boat-like) conformation due to steric and electronic constraints, as confirmed by electron-diffraction studies and molecular mechanics (MM2) calculations. The five-membered ring exhibits shorter C-C bonds (avg. 154.9 pm) compared to the four-membered ring, minimizing ring strain . Substituents at the bridgehead (e.g., Cbz groups) further stabilize the endo form by reducing puckering angles (<2°) .

Q. What spectroscopic techniques are critical for characterizing this scaffold?

  • X-ray crystallography : Resolves stereochemistry and confirms endo/exo conformations, as demonstrated in studies of GABA analogues .
  • NMR (¹H/¹³C) : Key for identifying diastereotopic protons and analyzing ring strain via coupling constants (e.g., J=58HzJ = 5-8 \, \text{Hz} for bridgehead protons) .
  • IR spectroscopy : Detects carbonyl stretching (e.g., Cbz C=O at ~1700 cm⁻¹) and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in conformational studies of bicyclo[3.2.0]heptane derivatives?

Discrepancies arise between experimental (e.g., electron diffraction) and computational models. For example:

  • Electron-diffraction data for bicyclo[3.2.0]heptane suggests >90% endo conformation, while MM2 calculations predict ~10% exo form coexistence .
  • Mitigation strategy : Combine multiple techniques (e.g., variable-temperature NMR, Raman spectroscopy) to detect minor conformers and refine force-field parameters .

Q. What methodological challenges exist in stereochemical control during synthesis?

  • Diastereoselectivity : The [2+2] photocycloaddition of 1,6-dienes requires chiral auxiliaries (e.g., D-mannitol derivatives) to enforce stereochemistry at the bridgehead .
  • Ring-expansion side reactions : Acidic conditions (e.g., H₂SO₄/CH₃COOH) may trigger undesired rearrangements (e.g., bicyclo[3.2.0] → bicyclo[2.2.1] systems). Kinetic control via low-temperature reactions is critical .

Q. How does computational modeling enhance the design of bicyclo[3.2.0]heptane-based therapeutics?

  • Molecular docking : Predicts binding modes for enzyme inhibitors (e.g., cathepsin K) by aligning the bicyclic core with hydrophobic pockets .
  • QM/MM simulations : Quantifies strain energy (~138 kJ/mol for bicyclo[3.2.0] vs. 63 kJ/mol for norbornane), guiding scaffold optimization .

Q. What strategies improve the hydrolytic stability of Cbz-protected derivatives?

  • Solvent selection : Use aprotic solvents (e.g., THF, DCM) to minimize deprotection during synthesis .
  • Steric shielding : Introduce bulky substituents (e.g., tert-butyl esters) adjacent to the Cbz group to hinder nucleophilic attack .

Key Research Findings

  • The bicyclo[3.2.0]heptane scaffold mimics meta-substituted benzenes in drug design, offering improved metabolic stability .
  • Derivatives exhibit dual bioactivity : Antibacterial (Cr(III) complexes, MIC = 8 µg/mL ) and neuroactive (GABA receptor modulation ).
  • Thermodynamic instability of the four-membered ring necessitates careful handling (storage at –20°C in inert atmospheres) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane
Reactant of Route 2
Reactant of Route 2
6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.